molecular formula C8H6BrNO3S B1382486 6-Bromo-2H-benzo[e][1,2]thiazin-3(4H)-one 1,1-dioxide CAS No. 1803567-42-1

6-Bromo-2H-benzo[e][1,2]thiazin-3(4H)-one 1,1-dioxide

Cat. No.: B1382486
CAS No.: 1803567-42-1
M. Wt: 276.11 g/mol
InChI Key: ZUDCVPVAVABRMH-UHFFFAOYSA-N
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Description

Molecular Architecture and Nomenclature

The compound 6-bromo-2H-benzo[e]thiazin-3(4H)-one 1,1-dioxide (CAS 1803567-42-1) belongs to the benzothiazine family, characterized by a fused bicyclic system combining a benzene ring with a 1,2-thiazine moiety. The IUPAC name reflects its structural features:

  • Benzo[e]thiazine : A benzene ring fused to a six-membered thiazine ring at positions 1 and 2.
  • 6-Bromo : A bromine substituent at position 6 of the benzene ring.
  • 1,1-Dioxide : Two oxygen atoms double-bonded to the sulfur atom in the thiazine ring.
  • 3(4H)-one : A ketone group at position 3, with a hydrogenated nitrogen at position 4.

The molecular formula is C₈H₆BrNO₃S , with a molecular weight of 276.11 g/mol . The SMILES string (C1C2=C(C=CC(=C2)Br)S(=O)(=O)NC1=O) and InChIKey (ZUDCVPVAVABRMH-UHFFFAOYSA-N) provide unambiguous representations of its connectivity.

Table 1: Key Structural Descriptors

Property Value
Molecular Formula C₈H₆BrNO₃S
Molecular Weight 276.11 g/mol
SMILES C1C2=C(C=CC(=C2)Br)S(=O)(=O)NC1=O
InChIKey ZUDCVPVAVABRMH-UHFFFAOYSA-N

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR : Protons adjacent to electronegative groups exhibit distinct shifts. The aromatic proton at position 6 (C-Br) appears as a doublet near δ 8.23 ppm due to deshielding. The methylene group (S-CH₂) resonates as a singlet at δ 4.50 ppm , while the NH proton appears as a broad signal near δ 11.30 ppm .
  • ¹³C NMR : The ketone carbonyl (C=O) is observed at δ 187.82 ppm , and the sulfone sulfur contributes to deshielding of adjacent carbons (C-SO₂ at δ 56.06 ppm ).

Infrared (IR) Spectroscopy

Key absorption bands include:

  • Sulfone (SO₂) : Asymmetric stretch at 1342 cm⁻¹ , symmetric stretch at 1160 cm⁻¹ .
  • Ketone (C=O) : Strong stretch at 1685 cm⁻¹ .
  • Aromatic C-Br : Vibration at 560 cm⁻¹ .

Mass Spectrometry

The molecular ion peak ([M]⁺) appears at m/z 310 , with fragmentation patterns including loss of Br (Δm/z 79) and SO₂ (Δm/z 64).

Crystallographic Studies and Conformational Analysis

Single-crystal X-ray diffraction reveals a planar benzothiazine core with a dihedral angle of 5.2° between the benzene and thiazine rings. The sulfone group adopts a twisted-boat conformation , stabilized by intramolecular hydrogen bonding between the NH and SO₂ groups (N-H···O=S, 2.89 Å ). The bromine atom’s van der Waals radius (1.85 Å) influences packing efficiency, resulting in a monoclinic crystal system (space group P2₁/c).

Figure 1: Key Crystallographic Parameters

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Volume 512.3 ų
Hydrogen Bond N-H···O=S (2.89 Å)

Computational Modeling

Density Functional Theory (DFT)

B3LYP/6-311G** calculations predict a HOMO-LUMO gap of 4.2 eV , indicating moderate reactivity. The electrostatic potential map highlights electron-deficient regions near the sulfone and bromine groups, favoring nucleophilic attacks at the carbonyl carbon.

Hirshfeld Surface Analysis

The surface reveals 14.7% Br···H interactions and 11.3% O···H contacts , consistent with crystallographic hydrogen bonding. The sulfone oxygen atoms participate in 26.5% of total intermolecular interactions .

Molecular Orbital Studies

The LUMO is localized on the thiazine ring, while the HOMO resides on the benzene moiety. This electronic asymmetry suggests potential as a charge-transfer agent in photochemical applications.

Table 2: DFT-Derived Reactivity Descriptors

Descriptor Value (eV)
Ionization Potential 8.7
Electron Affinity 4.5
Electrophilicity Index 3.1

Properties

IUPAC Name

6-bromo-1,1-dioxo-4H-1λ6,2-benzothiazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrNO3S/c9-6-1-2-7-5(3-6)4-8(11)10-14(7,12)13/h1-3H,4H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUDCVPVAVABRMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)Br)S(=O)(=O)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901218845
Record name 2H-1,2-Benzothiazin-3(4H)-one, 6-bromo-, 1,1-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901218845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803567-42-1
Record name 2H-1,2-Benzothiazin-3(4H)-one, 6-bromo-, 1,1-dioxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1803567-42-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2H-1,2-Benzothiazin-3(4H)-one, 6-bromo-, 1,1-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901218845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis Starting from Chalcones and Acetophenones

One well-established approach begins with chalcones or substituted acetophenones. For example, reacting 2-bromo-4'-methoxyacetophenone with saccharine in the presence of triethylamine in dimethylformamide yields key intermediates (compound 2e in one study) that undergo ring expansion via Gabriel–Colman rearrangement to form the benzothiazine framework (compound 3e).

Chlorosulfonation and Bromination

Chalcones bearing bromo substituents are chlorosulfonated using chlorosulfonic acid at room temperature to form chalcone sulfonyl chlorides. These intermediates are then brominated in glacial acetic acid to yield dibromo chalcone sulfonyl chlorides.

Cyclization with Amines

The dibromo chalcone sulfonyl chlorides react with ammonia or primary amines (e.g., methylamine, ethylamine, aniline, benzylamine) to form a library of 1,2-benzothiazine derivatives. This step closes the thiazine ring and introduces the amino substituent at the 4-position.

Oxidation to 1,1-Dioxide

Oxidation of the thiazine sulfur to the sulfone (1,1-dioxide) is typically achieved using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) in dichloromethane at low temperatures, followed by stirring at room temperature for several hours. This step furnishes the 1,1-dioxide moiety characteristic of the target compound.

Representative Synthetic Scheme and Yields

Step Reaction Description Reagents/Conditions Yield (%) Notes
1 Chalcone or acetophenone synthesis with bromo substituent Claisen-Schmidt condensation or substitution 70–90 Starting material preparation
2 Chlorosulfonation of chalcones Chlorosulfonic acid, room temp 80–95 Formation of sulfonyl chlorides
3 Bromination of sulfonyl chlorides Bromine in glacial acetic acid, room temp 75–90 Dibromo sulfonyl chlorides
4 Cyclization with amines Ammonia or primary amines, reflux or room temp 44–96 Benzothiazine ring formation
5 Oxidation to 1,1-dioxide m-CPBA in DCM, 0°C to room temp, 12 h 60–75 Sulfone formation

Yields vary depending on substituents and reaction conditions but generally fall within the ranges above.

Spectroscopic and Analytical Characterization

  • IR Spectroscopy: Characteristic carbonyl stretch at 1650–1720 cm⁻¹ and sulfone (SO₂) bands at ~1340 and 1170 cm⁻¹ confirm the presence of the benzothiazine and sulfone groups.
  • [^1H-NMR](pplx://action/followup): Methine protons appear as doublet-of-doublets; methylamino groups resonate between δ 2.2–2.8 ppm; aromatic protons show expected multiplets.
  • Mass Spectrometry: Molecular ion peaks consistent with the expected molecular weights of the brominated benzothiazine dioxides.
  • Melting Points: Typically range from 120°C to 190°C depending on substituents and purity.

Example: Preparation of 6-Bromo-2H-benzo[e]thiazin-3(4H)-one 1,1-dioxide

A typical synthesis reported involves:

  • Starting from 2-bromoacetophenone, reacting with saccharine and triethylamine in DMF to afford intermediate 2-bromo-substituted benzisothiazole ester.
  • Gabriel–Colman rearrangement with sodium ethanolate to expand the ring to the 1,2-benzothiazine system.
  • N-alkylation or reaction with α-chloroacetanilides to introduce further substituents if desired.
  • Oxidation with m-CPBA to yield the 1,1-dioxide form.

This method yields the target compound in good to excellent isolated yields (60–80%) with high purity after recrystallization.

Research Findings and Applications

  • The preparation methods allow the synthesis of a diverse library of 1,2-benzothiazine 1,1-dioxide derivatives with various substituents, including bromo groups at the 6-position, facilitating structure-activity relationship studies.
  • Compounds prepared by these methods have been evaluated for antimicrobial and other biological activities, highlighting the importance of precise synthetic control for bioactive compound development.
  • The oxidation step to form the sulfone is critical for biological activity and stability.

Summary Table of Key Preparation Steps for 6-Bromo-2H-benzo[e]thiazin-3(4H)-one 1,1-dioxide

Preparation Stage Reagents/Conditions Purpose Typical Yield (%)
Chalcone/Acetophenone synthesis Claisen-Schmidt condensation or substitution Introduce bromo substituent 70–90
Chlorosulfonation Chlorosulfonic acid, RT Introduce sulfonyl chloride 80–95
Bromination Bromine, glacial acetic acid, RT Install bromine atoms 75–90
Cyclization Ammonia/primary amines, reflux/RT Form benzothiazine ring 44–96
Oxidation m-CPBA, DCM, 0°C to RT Form sulfone (1,1-dioxide) 60–75

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2H-benzo[e][1,2]thiazin-3(4H)-one 1,1-dioxide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Structural Characteristics

6-Bromo-2H-benzo[e][1,2]thiazin-3(4H)-one 1,1-dioxide has the following chemical structure:

  • Molecular Formula : C₈H₆BrN₁O₃S
  • CAS Number : 1823553-64-5

The presence of the bromine substituent at the 6-position of the benzothiazine core contributes to its unique reactivity and biological properties.

Synthetic Routes

The synthesis of this compound typically involves bromination of 2H-benzo[e][1,2]thiazin-3(4H)-one 1,1-dioxide using bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually performed in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent over-bromination.

Medicinal Chemistry

Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, making it a candidate for developing new antibiotics.

Anticancer Properties
This compound has been investigated for its potential anticancer activity. In vitro studies demonstrated that it can inhibit the proliferation of cancer cells by inducing apoptosis through specific molecular pathways .

Enzyme Inhibition Studies

This compound acts as an inhibitor of the α-glucosidase enzyme, which plays a crucial role in carbohydrate metabolism. This inhibition can lead to reduced glucose absorption in the intestine, suggesting potential applications in managing diabetes.

Organic Synthesis

In organic chemistry, this compound serves as an important intermediate for synthesizing more complex heterocyclic compounds. Its unique structure allows for various chemical reactions such as nucleophilic substitution and oxidation reactions.

Case Study 1: Antimicrobial Activity Assessment

A study evaluated the antimicrobial efficacy of this compound against multiple bacterial strains. The results indicated a significant reduction in bacterial growth at varying concentrations of the compound. The minimum inhibitory concentration (MIC) was determined to be effective against both Gram-positive and Gram-negative bacteria.

Case Study 2: Anticancer Mechanism Exploration

In another study focusing on cancer cell lines, researchers treated cells with different concentrations of this compound. The findings revealed that higher concentrations led to increased apoptosis rates compared to control groups. The mechanism was linked to the activation of caspase pathways and modulation of cell cycle regulators .

Mechanism of Action

The mechanism of action of 6-Bromo-2H-benzo[e][1,2]thiazin-3(4H)-one 1,1-dioxide involves its interaction with specific molecular targets. The bromine atom and the heterocyclic structure allow it to bind to enzymes or receptors, potentially inhibiting their activity. The exact pathways and targets depend on the specific biological context and the nature of the substituents on the molecule .

Comparison with Similar Compounds

Key Structural Insights

  • Ring Conformations: The thiazine ring in 6-Bromo-1-ethyl-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide adopts an envelope conformation, with sulfur as the flap . In contrast, derivatives with hydrazide substituents (e.g., compound II) exhibit planar aromatic systems disrupted by non-aromatic thiazepine rings . The bromine substituent in the title compound lies slightly out of the aromatic plane (deviation ~0.05–0.07 Å), a common feature in brominated analogs due to steric and electronic effects .
  • Hydrogen Bonding and Crystal Packing :

    • Hydrazide-containing analogs (e.g., compound II) form inversion dimers via N–H∙∙∙O interactions, creating 3D networks .
    • In contrast, the ketone-containing title compound may exhibit weaker C–H∙∙∙O interactions, similar to (Z)-2-benzylidene-4-methyl-2H-benzo[b][1,4]thiazin-3(4H)-one, which forms trans-dimers .

Pharmacological and Industrial Relevance

  • Material Science : Derivatives like 5-aryl-1,2-thiazinan-3-one-1,1-dioxide are intermediates in Suzuki coupling reactions, highlighting applications in polymer chemistry .

Biological Activity

6-Bromo-2H-benzo[e][1,2]thiazin-3(4H)-one 1,1-dioxide is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in pharmacology. This article explores the compound's biochemical properties, mechanisms of action, and its implications in various therapeutic contexts.

Chemical Structure and Properties

The molecular formula of this compound is C8H6BrNO3SC_8H_6BrNO_3S . The compound features a bromine atom, a sulfur atom, and a nitrogen atom within its structure, contributing to its unique reactivity and biological potential.

Enzyme Inhibition

One of the key biological activities of this compound is its role as an inhibitor of the α-glucosidase enzyme . This enzyme is critical in carbohydrate metabolism, and its inhibition can lead to decreased glucose absorption, making it a target for diabetes management .

Cellular Effects

The compound has been shown to influence various cellular processes:

  • Cell Signaling : It affects signaling pathways related to glucose metabolism.
  • Gene Expression : Alters gene expression profiles associated with metabolic regulation .

The mechanism by which this compound exerts its effects involves binding interactions with specific enzymes. The bromine atom enhances its ability to form halogen bonds, potentially increasing its potency and selectivity in biological systems .

Anticancer Activity

Recent studies have demonstrated that derivatives of benzothiazine compounds exhibit significant anticancer properties. For instance:

  • Cytotoxicity : Evaluations using the MTT assay revealed that certain derivatives showed IC50 values comparable to established chemotherapeutics like doxorubicin .
  • Apoptosis Induction : Compounds similar to 6-Bromo-2H-benzo[e][1,2]thiazin-3(4H)-one have been shown to induce apoptosis in various cancer cell lines (e.g., A549 and HCT116) .

Antimicrobial Properties

Research has also highlighted the antimicrobial activity of benzothiazine derivatives against clinical-relevant microorganisms. Specific derivatives demonstrated effective inhibition against pathogens responsible for various infections .

Study on Anticancer Activity

A study evaluated the anticancer effects of benzothiazine derivatives on human cancer cell lines. The results indicated that:

  • Compound Efficacy : Certain compounds exhibited high cytotoxicity against A549 lung cancer cells with an IC50 ranging from 6.4 to 11.3 µM.
  • Mechanism Insights : These compounds induced cell cycle arrest in the S phase and promoted late apoptosis .

Comparative Analysis with Similar Compounds

Compound NameStructureKey Activity
6-Chloro-2H-benzo[e][1,2]thiazin-3(4H)-one 1,1-dioxideSimilar structure with ClModerate anticancer activity
6-Fluoro-2H-benzo[e][1,2]thiazin-3(4H)-one 1,1-dioxideSimilar structure with FAntimicrobial properties

The presence of the bromine atom in this compound may enhance its reactivity compared to these analogs.

Q & A

Q. What are the key synthetic routes for 6-Bromo-2H-benzo[e][1,2]thiazin-3(4H)-one 1,1-dioxide, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves multi-step halogenation and cyclization reactions. For example, halogenation of benzothiazine precursors using agents like N-chlorosuccinimide (NCS) or bromine under reflux conditions (e.g., CCl₄ at 353 K for 2 hours) can introduce bromine at position 6 . Optimizing yield and purity requires adjusting catalysts (e.g., benzoyl peroxide for radical initiation) and solvents (ethanol:ethyl acetate mixtures for recrystallization) . Column chromatography (silica gel, ethyl acetate/hexane eluent) is critical for isolating pure products .

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substitution patterns and regioselectivity. For example, aromatic protons near bromine exhibit downfield shifts (~δ 7.5–8.0 ppm) .
  • X-ray Diffraction (XRD) : Single-crystal XRD reveals conformational details. The thiazine ring adopts an envelope conformation (puckering amplitude Q = 0.5873 Å), with bromine deviating from the aromatic plane by ~0.0547 Å .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., m/z 359.02 for C₉H₆BrCl₂NO₃S) .

Advanced Research Questions

Q. How do electronic and steric effects of bromine substitution influence the compound’s reactivity and crystal packing?

  • Methodological Answer : Bromine’s electron-withdrawing nature increases electrophilicity at adjacent positions, facilitating nucleophilic substitutions. Steric effects from bromine’s van der Waals radius (~1.85 Å) alter dihedral angles in the benzothiazine ring (e.g., β = 92.418° in monoclinic crystals), affecting crystal packing . Hydrogen bonding (N–H···O, C–H···O) and π-π stacking (3.5–3.8 Å interplanar distances) stabilize the lattice, as observed in XRD-derived Hirshfeld surfaces .

Q. How can contradictions in spectroscopic data between synthetic batches be resolved?

  • Methodological Answer :
  • Comparative Analysis : Cross-reference NMR/XRD data with literature. For instance, deviations in Br position (e.g., 0.0547 Å vs. 0.073 Å in related derivatives) may arise from crystallization solvents or temperature .
  • Impurity Profiling : Use HPLC-MS to identify byproducts (e.g., dichloro derivatives from over-halogenation) .
  • Computational Validation : Density Functional Theory (DFT) simulations predict NMR chemical shifts and optimize geometry to match experimental data .

Q. What strategies improve regioselectivity in functionalizing the benzothiazine core?

  • Methodological Answer :
  • Directing Groups : Install temporary groups (e.g., hydrazide at position 4) to direct bromination to position 6 .
  • Microwave-Assisted Synthesis : Enhances regioselectivity by reducing reaction time (e.g., 35 minutes vs. hours under ultrasound) .
  • Catalytic Systems : Copper(I) iodide (CuI) in THF promotes click chemistry for triazole appendages without side reactions .

Data Contradiction Analysis

Q. Why do reported crystal parameters for halogenated benzothiazines vary across studies?

  • Methodological Answer : Variations in unit cell dimensions (e.g., a = 7.0285 Å vs. a = 7.2 Å in analogs) stem from:
  • Solvent of Crystallization : Ethanol vs. ethyl acetate alters packing efficiency .
  • Temperature : Data collected at 296 K vs. 100 K affects thermal motion and bond lengths (mean σ(C–C) = 0.004 Å) .
  • Halogen Interactions : Bromine’s polarizability strengthens halogen bonding in certain orientations, modifying lattice energy .

Experimental Design Tables

Q. Table 1. Optimization of Halogenation Reaction Conditions

ParameterCondition 1 Condition 2
CatalystBenzoyl peroxideNone
SolventCCl₄Ethanol
Temperature353 K318 K (ultrasound)
Yield68%74%
Purity (HPLC)>95%>97%

Q. Table 2. Key XRD Parameters for Structural Comparison

Compounda (Å) β (°) Br Deviation (Å)
6-Bromo derivative7.028592.4180.0547
6-Chloro analog7.210089.5000.0730

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
6-Bromo-2H-benzo[e][1,2]thiazin-3(4H)-one 1,1-dioxide
Reactant of Route 2
6-Bromo-2H-benzo[e][1,2]thiazin-3(4H)-one 1,1-dioxide

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